Methyl 2-(2,4-diphenylthiazol-5-yl)acetate
CAS No.: 23821-92-3
Cat. No.: VC3839922
Molecular Formula: C18H15NO2S
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23821-92-3 |
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Molecular Formula | C18H15NO2S |
Molecular Weight | 309.4 g/mol |
IUPAC Name | methyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate |
Standard InChI | InChI=1S/C18H15NO2S/c1-21-16(20)12-15-17(13-8-4-2-5-9-13)19-18(22-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Standard InChI Key | CLEANVYWRNZNHG-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Methyl 2-(2,4-diphenylthiazol-5-yl)acetate belongs to the thiazole family, characterized by a five-membered aromatic ring containing sulfur and nitrogen. Its molecular formula is C₁₈H₁₅NO₂S, with a molecular weight of 309.38 g/mol . The compound features:
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A central thiazole ring substituted at positions 2 and 4 with phenyl groups.
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An acetoxymethyl group at position 5, forming the ester functionality.
Property | Value |
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Density | 1.21 g/cm³ |
Boiling Point | 485.1°C at 760 mmHg |
Flash Point | 247.2°C |
Vapor Pressure | 1.45 × 10⁻⁹ mmHg at 25°C |
Refractive Index | 1.603 |
The ester group enhances solubility in organic solvents like acetone and THF, while the aromatic rings contribute to thermal stability .
Synthetic Methodologies
Direct Synthesis from Thiazole Precursors
The compound is synthesized via cyclocondensation reactions. A representative route involves:
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Formation of the Thiazole Core: Reacting phenylglyoxal monohydrate with thiobenzamide derivatives under acidic conditions .
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Esterification: Introducing the acetoxymethyl group via nucleophilic substitution or ester interchange .
A catalyst-assisted method using γ-Fe₂O₃@SiO₂-(L-leucine) achieves yields exceeding 85% under microwave irradiation . Key reaction conditions include:
Derivative Synthesis
Methyl 2-(2,4-diphenylthiazol-5-yl)acetate serves as a precursor for bioactive analogs:
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Hydrolysis: Conversion to 2-(2,4-diphenylthiazol-5-yl)acetic acid (CAS 21256-15-5) under alkaline conditions .
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Functionalization: Alkylation or acylation at the ester group to yield antimicrobial agents .
Applications in Medicinal Chemistry
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum activity against drug-resistant pathogens. Key findings include:
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MRSA Inhibition: Analogues with ethylidenehydrazine moieties show MIC values as low as 1.4 μg/mL .
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Mechanism: Disruption of bacterial cell wall synthesis via inhibition of undecaprenyl diphosphate phosphatase .
Analytical Characterization
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¹H NMR (500 MHz, DMSO-d₆): δ 2.7 (s, 3H, CH₃), 5.4 (s, 2H, CH₂), 7.1–8.2 (m, 10H, aromatic).
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IR (KBr): 1698 cm⁻¹ (C=O stretch), 1652 cm⁻¹ (C=N thiazole).
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MS (EI): m/z 309 (M⁺), 174 (base peak, C₇H₇S⁺).
Chromatographic Methods:
Comparative Analysis with Analogues
Compound | CAS | Activity (MIC vs. MRSA) | Solubility (mg/mL) |
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Methyl 2-(2,4-diphenylthiazol-5-yl)acetate | 23821-92-3 | Inactive | 0.12 (water) |
2-(2,4-Diphenylthiazol-5-yl)acetic acid | 21256-15-5 | 3.2 μg/mL | 0.05 (water) |
5-Methyl-2-phenylthiazole | 175136-29-5 | 12.6 μg/mL | 1.8 (ethanol) |
The ester’s lower solubility limits direct antimicrobial use but enhances its utility as a synthetic intermediate .
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